2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide
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Overview
Description
2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide is a complex organic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide typically involves multiple steps. The starting material is often 6,7-dimethoxyquinazoline, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the piperazine moiety. The final step involves the acylation of the piperazine derivative with isopropyl propanamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antihypertensive agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. It is believed to act on alpha-adrenergic receptors, leading to vasodilation and reduced blood pressure. The compound’s quinazoline core is crucial for its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another quinazoline derivative used as an antihypertensive agent.
Terazosin: Similar in structure and function, used for treating hypertension and benign prostatic hyperplasia.
Doxazosin: Shares the quinazoline core and is used for similar medical conditions.
Uniqueness
What sets 2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide apart is its specific substitution pattern, which may confer unique pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C20H29N5O3 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C20H29N5O3/c1-13(2)23-20(26)14(3)24-6-8-25(9-7-24)19-15-10-17(27-4)18(28-5)11-16(15)21-12-22-19/h10-14H,6-9H2,1-5H3,(H,23,26) |
InChI Key |
VAQNYEVPISLAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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